2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride
Overview
Description
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. It is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-3-carboxaldehyde with formamide under acidic conditions, leading to the formation of the imidazo[4,5-b]pyridine core. The hydrochloride salt is then obtained by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Imidazopyridines: Formed by nucleophilic substitution.
Imidazopyridine N-oxides: Formed by oxidation.
Dihydroimidazopyridines: Formed by reduction.
Scientific Research Applications
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases by binding to the active site and preventing substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
- 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine hydrochloride
- 3-Methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
2-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-6-9-4-2-1-3-8-5(4)10-6;/h1-3H,(H,8,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXDAFCYWBWBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132261-24-6 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132261-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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